6-Methylnaphthalene-2-sulfonamide
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Overview
Description
6-Methylnaphthalene-2-sulfonamide is an organic compound with the molecular formula C11H11NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (–SO2NH2) attached to an aromatic ring. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylnaphthalene-2-sulfonamide typically involves the sulfonation of 6-methylnaphthalene followed by the introduction of the sulfonamide group. One common method is the reaction of 6-methylnaphthalene with chlorosulfonic acid to form 6-methylnaphthalene-2-sulfonyl chloride. This intermediate is then reacted with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
6-Methylnaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides typically act by inhibiting enzymes involved in the synthesis of folic acid, which is essential for DNA synthesis and cell division. This inhibition leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonamide: Similar structure but lacks the methyl group at the 6-position.
6-Methylnaphthalene-1-sulfonamide: Similar structure but the sulfonamide group is attached at the 1-position instead of the 2-position.
Naphthalene-1-sulfonamide: Lacks both the methyl group and has the sulfonamide group at the 1-position.
Uniqueness
6-Methylnaphthalene-2-sulfonamide is unique due to the presence of both the methyl group at the 6-position and the sulfonamide group at the 2-position. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
6-methylnaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-8-2-3-10-7-11(15(12,13)14)5-4-9(10)6-8/h2-7H,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOJPASACKCDQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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